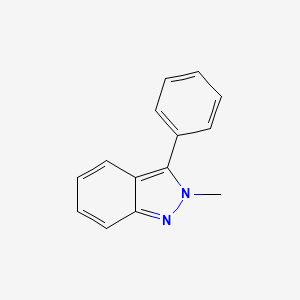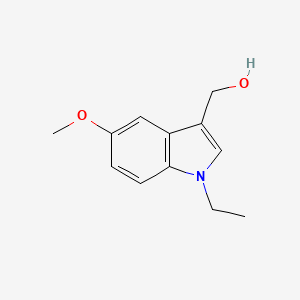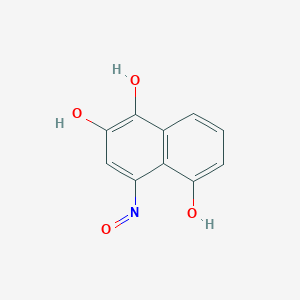
5,6-Dimethoxyisochroman-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6-Dimethoxyisochroman-3-one: is a chemical compound belonging to the isochroman family. It is characterized by the presence of two methoxy groups attached to the benzene ring and a lactone ring structure. This compound is of interest due to its potential biological activities and applications in various fields of research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dimethoxyisochroman-3-one typically involves the acylation of dimethoxyphenylacetic acids followed by cyclization. One common method includes the acylation of methyl 3,4-dimethoxyphenylacetate with hexanoic acid using polyphosphoric acid or with octanoyl chloride using aluminum chloride. The resulting acylated product is then cyclized to form the isochroman structure .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 5,6-Dimethoxyisochroman-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the lactone ring to a dihydroxy structure.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Friedel-Crafts acylation using aluminum chloride or other Lewis acids.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydroxy derivatives .
Wissenschaftliche Forschungsanwendungen
5,6-Dimethoxyisochroman-3-one has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential cytotoxic activities against various cancer cell lines.
Medicine: Explored for its potential as an antiangiogenic agent and acetylcholinesterase inhibitor.
Wirkmechanismus
The mechanism of action of 5,6-Dimethoxyisochroman-3-one involves its interaction with specific molecular targets. For example, it has been shown to inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby enhancing cholinergic transmission. This activity is of interest in the treatment of neurodegenerative diseases such as Alzheimer’s disease . Additionally, its antiangiogenic properties are attributed to its ability to inhibit the formation of new blood vessels, which is crucial in cancer therapy .
Vergleich Mit ähnlichen Verbindungen
6,7-Dimethoxyisochroman-3-one: Similar structure with methoxy groups at different positions.
4,5-Dimethoxyisochroman-3-one: Another isomer with methoxy groups at different positions.
Setosphlides A-D: Isocoumarin derivatives with similar core structures but different substituents.
Uniqueness: 5,6-Dimethoxyisochroman-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
62726-51-6 |
|---|---|
Molekularformel |
C11H12O4 |
Molekulargewicht |
208.21 g/mol |
IUPAC-Name |
5,6-dimethoxy-1,4-dihydroisochromen-3-one |
InChI |
InChI=1S/C11H12O4/c1-13-9-4-3-7-6-15-10(12)5-8(7)11(9)14-2/h3-4H,5-6H2,1-2H3 |
InChI-Schlüssel |
AUJNRQQRXKPPEU-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C2=C(COC(=O)C2)C=C1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![5-Methyl-2-(pyridin-4-yl)oxazolo[4,5-b]pyridine](/img/structure/B11893394.png)

![1-Methyl-3,4-dihydro-1H-spiro[naphthalene-2,2'-piperidine]](/img/structure/B11893399.png)

